molecular formula C10H10FN3 B12312643 N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12312643
M. Wt: 191.20 g/mol
InChI Key: HWLYWNFRDAWSHD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-1H-pyrazol-4-amine
  • N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine
  • N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-8(11)3-5-9/h2-7,13H,1H3

InChI Key

HWLYWNFRDAWSHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)F

Origin of Product

United States

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